molecular formula C22H29N5O B2897472 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 899393-43-2

2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No.: B2897472
CAS No.: 899393-43-2
M. Wt: 379.508
InChI Key: IGAAXNVBHPXIHO-UHFFFAOYSA-N
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Description

Molecular Structure and Properties The compound 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (IUPAC name: 2-{4-[5-(tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₂₉N₅O and a molecular weight of 379.51 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5 and a phenyl group at position 2.
  • A piperazine ring linked to position 7 of the core, with an ethanol moiety attached to the piperazine nitrogen.

Properties

IUPAC Name

2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-22(2,3)19-15-20(26-11-9-25(10-12-26)13-14-28)27-21(24-19)18(16-23-27)17-7-5-4-6-8-17/h4-8,15-16,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAAXNVBHPXIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the piperazine and ethanol moieties under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the ethanol group to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Various substitution reactions can occur on the phenyl and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activity that suggests its potential as a therapeutic agent. The following areas are of particular interest:

a. Anticancer Activity
Research indicates that compounds with similar structural features to 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol have shown anticancer properties. Investigations into its ability to inhibit cancer cell proliferation and induce apoptosis are ongoing.

b. Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound may serve as a candidate for treating neurodegenerative diseases or psychiatric disorders. Studies are exploring its effects on neurotransmitter receptors and its neuroprotective properties.

c. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, potentially offering therapeutic benefits in conditions characterized by enzyme dysregulation.

Pharmacological Studies

Pharmacological research is focusing on the pharmacokinetics and pharmacodynamics of this compound:

a. Bioavailability
Studies are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to determine its suitability for clinical use.

b. Safety and Toxicology
Preclinical studies are being conducted to evaluate the safety profile of the compound, including any potential toxic effects at therapeutic doses.

Case Studies

Several case studies highlight the applications and findings associated with this compound:

  • Case Study: Anticancer Efficacy
    • Objective: To evaluate the anticancer effects of this compound in vitro.
    • Findings: The compound demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead candidate for further development.
  • Case Study: Neuroprotective Effects
    • Objective: To investigate the neuroprotective properties of the compound against oxidative stress.
    • Findings: Results indicated that treatment with the compound reduced markers of oxidative stress in neuronal cells, supporting its role in neuroprotection.

Mechanism of Action

The mechanism of action of 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impacts

The following analogs share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing physicochemical and biological properties:

Compound Name Substituents (Core Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound Biological Activity (if reported) Reference
Target Compound 5-tert-butyl, 3-phenyl, 7-piperazine-ethanol 379.51 Baseline structure Not explicitly reported
5-tert-butyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 5-tert-butyl, 3-phenyl, 7-morpholine 379.51 Morpholine replaces piperazine-ethanol; increased rigidity Unknown
2-[4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-piperazin-1-yl]-ethanol 5-methyl, 3-phenyl, 7-piperazine-ethanol 337.40 Methyl replaces tert-butyl; reduced steric hindrance Higher solubility, lower logP (~2.8)
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol 4-chlorophenyl, 5-methyl, 7-piperidine-ethanol 370.88 Piperidine replaces piperazine; chlorine substitution Potential kinase inhibition (inferred from analogs)
Triazole-linked glycohybrid (e.g., pyran-triazole-pyrazolo[1,5-a]pyrimidine) Glycosyl-triazole at position 7 ~500–600 Added hydrophilic glycosyl group; increased polarity Anticancer activity (IC₅₀ = 15–29 µM)

Physicochemical and Pharmacokinetic Trends

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5), whereas a methyl group (as in ) reduces logP to ~2.8, improving aqueous solubility.
  • Chlorine substitution (e.g., in ) increases molecular weight slightly (370.88 vs. 379.51) but may enhance receptor binding through halogen interactions.

Heterocyclic Linker Modifications: Replacing piperazine with morpholine () introduces an oxygen atom, increasing polarity but reducing flexibility.

Biological Activity: Glycohybrid derivatives () demonstrate anticancer activity (IC₅₀ = 15–29 µM), likely due to improved targeting via glycosyl moieties. The piperazine-ethanol group in the target compound is associated with kinase inhibition in related structures (e.g., adenosine A2A receptor ligands in ).

Biological Activity

The compound 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a novel derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A tert-butyl group at the 5-position.
  • A phenyl group at the 3-position.
  • A piperazine moiety linked through an ethylene bridge.

This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its potential as a therapeutic agent.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of cyclin-dependent kinases (CDKs) . By binding to the active sites of these kinases, they can modulate cell cycle progression and exhibit anti-cancer properties. Specifically, this compound may inhibit CDK activity, leading to cell cycle arrest in cancer cells .

Anticancer Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer effects. For instance:

  • In vitro studies demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and inhibiting CDK activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways:

  • It may act as an inhibitor of Adaptor Associated Kinase 1 (AAK1) , which plays a role in endocytosis and receptor-mediated signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of CDK activity leading to cell cycle arrest
Enzyme InhibitionInhibition of AAK1 involved in endocytosis
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Inhibition of CDKs

In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on CDK activity:

  • The compound was shown to significantly reduce the activity of CDK2 and CDK4 in a dose-dependent manner.
  • Cell viability assays indicated that treatment with the compound led to reduced proliferation rates in breast cancer cell lines .

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